Boc-D-thz-OH Boc-D-thz-OH
Brand Name: Vulcanchem
CAS No.: 63091-82-7
VCID: VC21543722
InChI: InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CSCC1C(=O)O
Molecular Formula: C13H20N2O7
Molecular Weight: 233,29 g/mole

Boc-D-thz-OH

CAS No.: 63091-82-7

Cat. No.: VC21543722

Molecular Formula: C13H20N2O7

Molecular Weight: 233,29 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-thz-OH - 63091-82-7

CAS No. 63091-82-7
Molecular Formula C13H20N2O7
Molecular Weight 233,29 g/mole
IUPAC Name (4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Standard InChI Key AHKOXQQXRXTKKD-XCBNKYQSSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O
SMILES CC(C)(C)OC(=O)N1CSCC1C(=O)O
Canonical SMILES CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O

Chemical Structure and Properties

Boc-D-thz-OH possesses a distinctive chemical structure characterized by its heterocyclic thiazolidine ring containing both nitrogen and sulfur atoms. The compound has well-defined chemical properties that make it valuable for research applications.

Structural Characteristics

The molecule consists of a five-membered thiazolidine ring with a carboxylic acid group attached at the 4-position and a Boc protecting group on the nitrogen at position 3 . This specific arrangement creates a protected amino acid derivative with the following key structural elements:

  • A thiazolidine ring (containing nitrogen and sulfur)

  • A carboxylic acid functional group

  • A tert-butoxycarbonyl (Boc) protecting group

Fundamental Chemical Properties

Boc-D-thz-OH possesses several important chemical properties that define its behavior in research applications:

PropertyValueSource
Molecular FormulaC9H15NO4S
Molecular Weight233.28 - 233.3 g/mol
CAS Number63091-82-7
Density1.305±0.06 g/cm3 (Predicted)
Boiling Point385.3±42.0 °C (Predicted)
pKa3.53±0.20 (Predicted)
Physical AppearanceNot specified in sources
SolubilitySpecific details not provided, but soluble in DMSO for stock solutions

Nomenclature and Identification

Boc-D-thz-OH is known by multiple names and identifiers in scientific literature and commercial catalogs, reflecting its chemical structure and stereochemical properties.

Common Names and Synonyms

Physical and Chemical Characteristics

Understanding the physical and chemical characteristics of Boc-D-thz-OH is essential for its proper handling and application in research settings.

Physical Properties

The physical properties of Boc-D-thz-OH determine its behavior under various conditions:

Physical PropertyValueSource
Physical StateNot explicitly stated in sources
Boiling Point385.3±42.0 °C (Predicted)
Melting PointNot Available (N/A)
Density1.305±0.06 g/cm3 (Predicted)
Flash PointNot Available (N/A)

Chemical Reactivity

Boc-D-thz-OH demonstrates specific chemical behaviors that are important for its applications:

  • The carboxylic acid group can participate in amide bond formation reactions

  • The Boc protecting group can be cleaved under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents)

  • The thiazolidine ring remains stable under most peptide synthesis conditions

  • The compound may be sensitive to oxidizing agents that could react with the sulfur atom

Applications in Research

Boc-D-thz-OH serves multiple functions in biochemical and pharmaceutical research, particularly in the fields of peptide chemistry and protein science.

Peptide Synthesis

As a protected amino acid derivative, Boc-D-thz-OH is frequently employed in solid-phase and solution-phase peptide synthesis:

  • It serves as a building block for creating peptides with specific structural constraints

  • The D-stereochemistry introduces specific conformational constraints in peptides

  • The thiazolidine ring can influence the secondary structure of resulting peptides

  • It can be incorporated into bioactive peptides to enhance stability against enzymatic degradation

Protein Degradation Studies

One significant application area is in protein degrader research:

  • The compound is categorized as a "Protein Degrader Building Block"

  • It may serve as a component in the synthesis of molecules designed to induce targeted protein degradation

  • Its use in proteolysis-targeting chimera (PROTAC) development may be an emerging application

Preparation of Solutions

Boc-D-thz-OH requires specific approaches for creating stock solutions for research applications.

Solvent Selection and Solution Preparation

When preparing stock solutions:

  • Select appropriate solvents based on the compound's solubility

  • DMSO is commonly used for creating stock solutions

  • To enhance solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial

  • Prepared solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing

Stock Solution Concentration Guidelines

The following table provides guidelines for preparing stock solutions at various concentrations:

Desired ConcentrationAmount of Compound
1 mM4.2867 mL of solvent per 1 mg
5 mM0.8573 mL of solvent per 1 mg
10 mM0.4287 mL of solvent per 1 mg

For larger quantities:

Desired ConcentrationSolvent Volume for 5 mgSolvent Volume for 10 mg
1 mM21.4335 mL42.8669 mL
5 mM4.2867 mL8.5734 mL
10 mM2.1433 mL4.2867 mL

Research Applications and Significance

Boc-D-thz-OH has specific applications in advanced research fields due to its unique structural features.

Medicinal Chemistry Applications

The compound has been referenced in medicinal chemistry research:

  • Literature mentions include the Journal of Medicinal Chemistry (vol. 45, #2, p. 533-536)

  • Its potential role in drug development stems from its ability to introduce specific conformational constraints in peptide-based drug candidates

  • The D-stereochemistry can enhance resistance to enzymatic degradation in biological systems

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